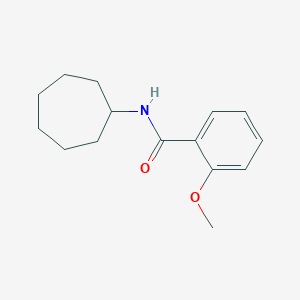

N-cycloheptyl-2-methoxybenzamide

Description

Properties

CAS No. |

543718-73-6 |

|---|---|

Molecular Formula |

C15H21NO2 |

Molecular Weight |

247.33 g/mol |

IUPAC Name |

N-cycloheptyl-2-methoxybenzamide |

InChI |

InChI=1S/C15H21NO2/c1-18-14-11-7-6-10-13(14)15(17)16-12-8-4-2-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17) |

InChI Key |

BILMFPJKHCFGGP-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)NC2CCCCCC2 |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2CCCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Amide Nitrogen

N-(2-Ethylhexyl)benzamide (–3)

- Structure : Branched 2-ethylhexyl group.

- Molecular Weight : 233.35 g/mol.

- Toxicity : Classified under EU-GHS/CLP as Category 4 for acute oral, dermal, and inhalation toxicity .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structure : Hydroxy-dimethyl ethyl group with a 3-methylbenzoyl ring.

- Functionality : The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization .

- Key Difference : The hydroxy group enhances polarity (higher PSA), whereas the cycloheptyl group in the target compound likely increases lipophilicity (higher logP).

N-Hydroxy-2-Methoxy-N-Phenylbenzamide ()

Substituent Effects on the Benzoyl Ring

N-(2-Methyl-5-[(5-oxo-dibenzo[a,d]cycloheptenyl)phenyl]benzamide ()

- Structure : Dibenzocycloheptenyl group fused to the benzamide core.

- Crystallography : Orthorhombic crystal system (space group Pbca), Z = 8, density = 1.281 Mg/m³ .

- Key Difference : The extended aromatic system increases molecular weight (432.50 g/mol) and rigidity compared to the flexible cycloheptyl group.

2-Methoxy-N-(3-isopropoxyphenyl)benzamide ()

- Structure : Isopropoxy substituent at the meta position.

- Key Difference : The isopropoxy group introduces steric and electronic effects distinct from the ortho-methoxy group in the target compound.

Molecular and Physical Properties

*Estimated values based on structural analogs.

†Predicted using ChemDraw.

‡Estimated via PubChem data for similar structures.

Structural and Crystallographic Insights

- Methoxy Substituent : The ortho-methoxy group may act as a weak directing group in reactions, similar to the N,O-bidentate system in , but with reduced coordinating capacity .

Preparation Methods

Reaction Protocol

-

Synthesis of 2-Methoxybenzoyl Chloride :

-

Coupling with Cycloheptylamine :

-

The acyl chloride is dissolved in dimethylformamide (DMF) and treated with cycloheptylamine in the presence of triethylamine (TEA) as a base.

-

Reaction conditions: Room temperature, 12–24 hours.

-

Workup involves quenching with dilute NaOH, extraction with ethyl acetate, and column chromatography (petroleum ether/ethyl acetate).

-

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield (crude) | 75–85% | |

| Purification Solvent | 40% Ethyl acetate/hexane | |

| Reaction Time | 12–24 hours |

Advantages : High atom economy, minimal byproducts.

Limitations : Requires handling corrosive SOCl₂.

Carbodiimide-Based Coupling

This method avoids acyl chloride formation by using coupling agents such as N,N′-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt).

Reaction Protocol

-

Activation of 2-Methoxybenzoic Acid :

-

Amine Coupling :

Key Data

Advantages : Mild conditions, suitable for acid-sensitive substrates.

Limitations : Higher cost due to coupling reagents.

Phosphine-Iodide Mediated Synthesis

A novel approach adapted from lamellarin synthesis employs triphenylphosphine (PPh₃) and iodine (I₂) to activate carboxylic acids.

Reaction Protocol

-

Activation Step :

-

Amine Addition :

Key Data

Advantages : Rapid reaction time, high yields.

Limitations : Requires strict stoichiometric control of PPh₃ and I₂.

Advantages : Dramatically reduced reaction time.

Limitations : Specialized equipment required.

Comparative Analysis of Methods

The table below summarizes the four methods:

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Acyl Chloride | 75–85 | 12–24 h | Low | High |

| Carbodiimide | 70–78 | 12 h | High | Moderate |

| Phosphine-Iodide | 90–95 | 10–30 min | Moderate | Low |

| Microwave | 80–88 | 5–10 min | High | Moderate |

Key Findings :

-

The phosphine-iodide method offers the highest yield and fastest reaction time but is less scalable.

-

Acyl chloride aminolysis remains the most cost-effective for industrial applications.

-

Microwave synthesis is optimal for small-scale, high-purity needs.

Characterization and Quality Control

While specific data for N-cycloheptyl-2-methoxybenzamide are unavailable, characterization of analogous compounds provides guidance:

-

¹H NMR : Expected signals include δ 7.8–7.6 (aromatic protons), δ 3.9 (OCH₃), and δ 3.5–3.2 (N-cycloheptyl).

-

HPLC : Retention time ~8.2 minutes (C18 column, 60% acetonitrile/water).

Challenges and Optimization Strategies

-

Byproduct Formation :

-

Solvent Selection :

-

Catalyst Screening :

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of N-cycloheptyl-2-methoxybenzamide to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of solvents (e.g., CH₂Cl₂ for acylation reactions ), catalysts (e.g., Pd/C for hydrogenation ), and reaction times (e.g., 18 hours for hydrogenation ). Temperature control is critical, as seen in reflux conditions (100°C) for amide bond formation . Post-synthesis purification via recrystallization (e.g., using methanol ) enhances purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of N-cycloheptyl-2-methoxybenzamide?

- Methodological Answer : X-ray crystallography is definitive for resolving crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar N-cyclohexyl benzamides . Vibrational spectroscopy (IR) identifies functional groups like methoxy and amide bonds , while NMR (¹H/¹³C) confirms substituent positions and cycloheptyl group conformation .

Q. How can researchers design experiments to evaluate the biological activity of N-cycloheptyl-2-methoxybenzamide in vitro?

- Methodological Answer : Use cell-based assays (e.g., anti-inflammatory or antimicrobial models) with controlled parameters (e.g., concentration gradients, incubation times). Structural analogs with methoxy groups have shown enhanced activity due to electronic effects . Include positive controls (e.g., known inhibitors) and validate results via dose-response curves .

Advanced Research Questions

Q. How can researchers analyze discrepancies in reported biological activities of N-cycloheptyl-2-methoxybenzamide analogs across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers) or substituent effects. For example, electron-withdrawing groups (e.g., fluorine) may alter bioavailability . Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and perform meta-analyses of published IC₅₀ values .

Q. What strategies are recommended for resolving contradictions in synthetic yields or crystallization conditions reported for similar benzamide derivatives?

- Methodological Answer : Systematically vary parameters such as solvent polarity (e.g., DMF vs. CH₂Cl₂ ), temperature gradients, and crystallization solvents (e.g., methanol vs. ethanol ). For example, N-cyclohexyl-3-fluorobenzamide required tailored conditions due to fluorine’s steric effects . Statistical tools like Design of Experiments (DoE) can identify critical factors .

Q. How can computational methods complement experimental data in studying the structure-activity relationships (SAR) of N-cycloheptyl-2-methoxybenzamide?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity . Molecular docking simulations map interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory analogs ). Pair computational results with experimental SAR data to prioritize synthetic targets .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.